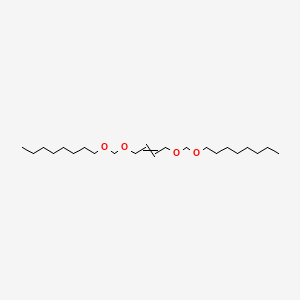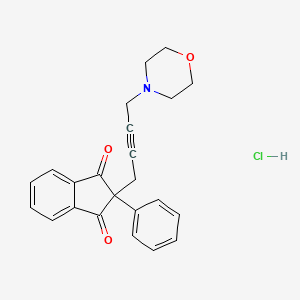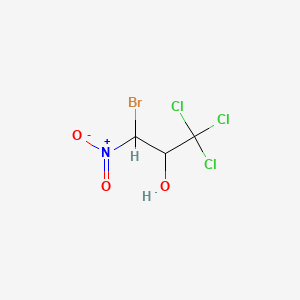
Gold;indium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-indium compounds, particularly intermetallic compounds, are of significant interest in various scientific and industrial fields. These compounds are formed by the combination of gold and indium, resulting in unique properties that make them suitable for applications such as low-temperature soldering, semiconductor technology, and more .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold-indium intermetallic compounds can be synthesized through various methods. One common approach involves the liquid-solid reaction between gold and indium. For instance, gold wire can be embedded into annealing indium solder at temperatures ranging from 160°C to 300°C . The formation of gold-indium compounds such as AuIn2 is confirmed through X-ray diffraction .
Industrial Production Methods
In industrial settings, gold-indium eutectic bonding is a widely used method. This involves depositing multiple layers of gold and indium directly onto semiconductor wafers in a vacuum cycle to prevent indium oxidation. The bonding process occurs at around 200°C, where the indium layer melts and dissolves the gold layers, forming a mixture of liquid and solid. Upon solidification, the bond has a high melting temperature of approximately 456.5°C .
Analyse Chemischer Reaktionen
Types of Reactions
Gold-indium compounds undergo various chemical reactions, including:
Oxidation: Gold-indium compounds can be oxidized under specific conditions.
Reduction: These compounds can also be reduced, depending on the reagents used.
Substitution: Substitution reactions can occur, where one element in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and other metals that can participate in substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific atmospheric conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various gold-indium intermetallic compounds such as AuIn2, AuIn, Au7In3, and Au4In .
Wissenschaftliche Forschungsanwendungen
Gold-indium compounds have a wide range of scientific research applications:
Chemistry: These compounds are used in the study of intermetallics and their properties.
Biology: Gold-indium compounds are explored for their potential in biological imaging and as contrast agents.
Wirkmechanismus
The mechanism by which gold-indium compounds exert their effects involves the formation of strong intermetallic bonds. These bonds result from the interaction between gold and indium atoms, leading to unique mechanical and electrical properties. The molecular targets and pathways involved in these interactions are primarily related to the atomic bonding and the resulting structural stability of the compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gold-indium compounds can be compared with other intermetallic compounds such as:
Gold-tin (Au-Sn): Used in similar applications but with different melting points and bonding properties.
Gold-germanium (Au-Ge): Another alternative with distinct properties.
Gold-silicon (Au-Si): Commonly used in semiconductor technology.
Uniqueness
Gold-indium compounds are unique due to their low-temperature bonding capabilities and high melting points upon solidification. This makes them particularly suitable for applications requiring strong, stable bonds at relatively low processing temperatures .
Eigenschaften
CAS-Nummer |
12006-55-2 |
|---|---|
Molekularformel |
AuIn |
Molekulargewicht |
311.785 g/mol |
IUPAC-Name |
gold;indium |
InChI |
InChI=1S/Au.In |
InChI-Schlüssel |
GPYPVKIFOKLUGD-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
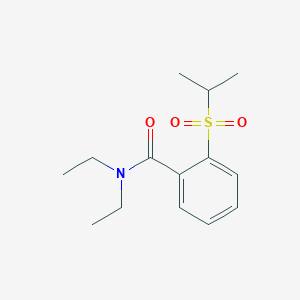

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
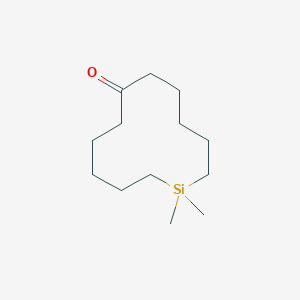
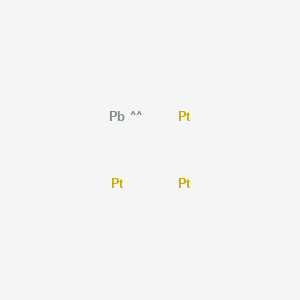


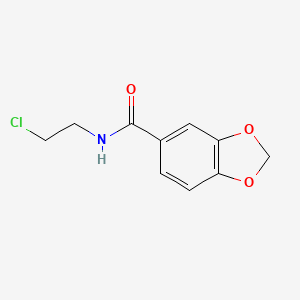
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
